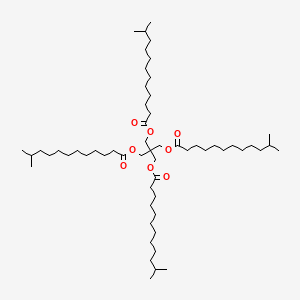
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate is a complex organic compound with the molecular formula C57H108O8. It is known for its unique structure, which includes multiple ester linkages and long alkyl chains. This compound is often used in various industrial applications due to its chemical stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate typically involves esterification reactions. One common method is the reaction of pentaerythritol with isotridecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Breaking down the ester linkages in the presence of water and an acid or base catalyst.
Oxidation: Reacting with oxidizing agents to form carboxylic acids.
Reduction: Reducing agents can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Isotridecanoic acid and pentaerythritol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Applications De Recherche Scientifique
2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the formulation of lipid-based drug carriers.
Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics for its emollient properties.
Mécanisme D'action
The mechanism by which 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentaerythritol tetravalerate
- Pentaerythritol tetrapentanoate
- 2,2-Bis((valeryloxy)methyl)-1,3-propanediol divalerate
Uniqueness
Compared to similar compounds, 2,2-Bis(((1-oxoisotridecyl)oxy)methyl)propane-1,3-diyl bisisotridecanoate stands out due to its longer alkyl chains, which provide enhanced hydrophobicity and stability. This makes it particularly suitable for applications requiring long-lasting performance and resistance to environmental factors.
Propriétés
Numéro CAS |
93803-90-8 |
|---|---|
Formule moléculaire |
C57H108O8 |
Poids moléculaire |
921.5 g/mol |
Nom IUPAC |
[3-(11-methyldodecanoyloxy)-2,2-bis(11-methyldodecanoyloxymethyl)propyl] 11-methyldodecanoate |
InChI |
InChI=1S/C57H108O8/c1-49(2)37-29-21-13-9-17-25-33-41-53(58)62-45-57(46-63-54(59)42-34-26-18-10-14-22-30-38-50(3)4,47-64-55(60)43-35-27-19-11-15-23-31-39-51(5)6)48-65-56(61)44-36-28-20-12-16-24-32-40-52(7)8/h49-52H,9-48H2,1-8H3 |
Clé InChI |
TXDUWSQJCVVNGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCC(C)C)COC(=O)CCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


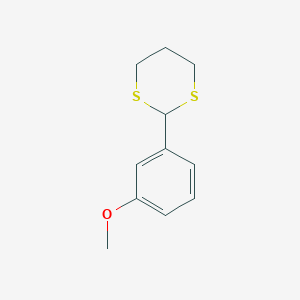
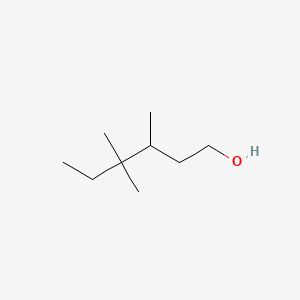
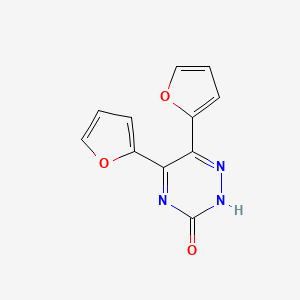
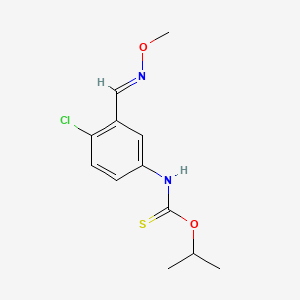
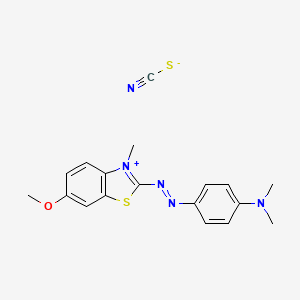
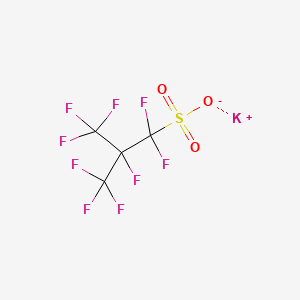
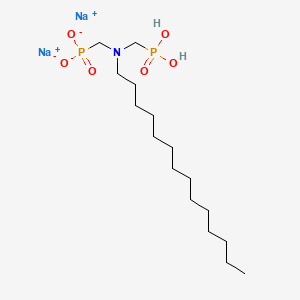

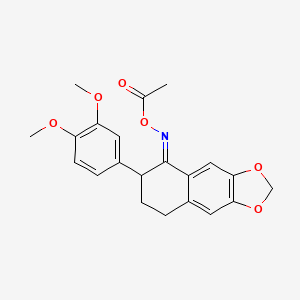
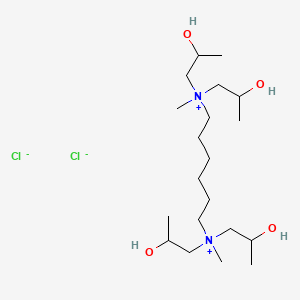
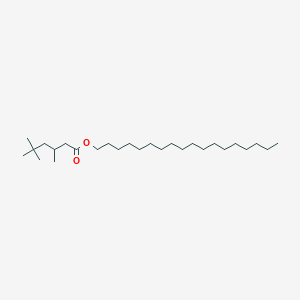

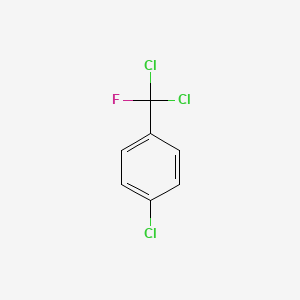
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
